molecular formula C22H15BrF3N5OS2 B333828 3-BROMO-N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

3-BROMO-N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B333828
M. Wt: 566.4 g/mol
InChI Key: QBWRLQDTRUOVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BROMO-N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include substituted benzothiophenes, pyrazoles, and pyrimidines. Common synthetic methods include:

    Cyclization reactions: Formation of the pyrazolo[1,5-a]pyrimidine core.

    Substitution reactions: Introduction of bromo, cyano, and trifluoromethyl groups.

    Amidation reactions: Formation of the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The bromo group could be substituted with other nucleophiles in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Applications: Potential use in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-BROMO-N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved could include:

    Kinases: Inhibition of kinase activity, affecting signal transduction pathways.

    Receptors: Binding to specific receptors, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: Other compounds in this class with similar structures and biological activities.

    Benzothiophenes: Compounds containing the benzothiophene moiety, known for their diverse pharmacological properties.

    Trifluoromethylated Compounds: Molecules with trifluoromethyl groups, often used in medicinal chemistry for their unique properties.

Uniqueness

The uniqueness of 3-BROMO-N-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which might confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C22H15BrF3N5OS2

Molecular Weight

566.4 g/mol

IUPAC Name

3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H15BrF3N5OS2/c1-10-4-5-11-12(9-27)21(34-15(11)7-10)29-20(32)18-17(23)19-28-13(14-3-2-6-33-14)8-16(22(24,25)26)31(19)30-18/h2-3,6,8,10H,4-5,7H2,1H3,(H,29,32)

InChI Key

QBWRLQDTRUOVIB-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=CS5)C(F)(F)F

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=CS5)C(F)(F)F

Origin of Product

United States

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